Diethyl-L-alanine
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Overview
Description
Diethyl-L-alanine is a derivative of the amino acid L-alanine, where the amino group is substituted with two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl-L-alanine can be synthesized through several methods. One common approach is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide . Another method involves the reductive amination of α-keto acids with ammonia and a reducing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl-L-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Diethyl-L-alanine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which diethyl-L-alanine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, influencing metabolic processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl-L-alanine: Similar to diethyl-L-alanine but with two methyl groups instead of ethyl groups.
Ethyl-L-alanine: Contains one ethyl group and one hydrogen atom on the amino group.
Propyl-L-alanine: Contains two propyl groups on the amino group.
Uniqueness
This compound is unique due to its specific structure, which influences its chemical reactivity and biological activity. The presence of two ethyl groups provides distinct steric and electronic properties compared to other similar compounds.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2S)-2-(diethylamino)propanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4-8(5-2)6(3)7(9)10/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
YHZCTZGJKHNVQY-LURJTMIESA-N |
Isomeric SMILES |
CCN(CC)[C@@H](C)C(=O)O |
Canonical SMILES |
CCN(CC)C(C)C(=O)O |
Origin of Product |
United States |
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